2-(5,6-difluoro-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(5,6-Difluoro-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a nitrile group attached to the indole ring, which is further substituted with two fluorine atoms at the 5 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-difluoro-1H-indol-3-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-difluoroindole and acetonitrile.
Reaction Conditions: The reaction is often carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or bases like potassium carbonate (K2CO3) are used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures (50-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Difluoro-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 2 and 3 positions, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, sulfonyl chlorides in pyridine.
Major Products
Oxidation: 2-(5,6-difluoro-1H-indol-3-yl)acetic acid.
Reduction: 2-(5,6-difluoro-1H-indol-3-yl)ethylamine.
Substitution: Various halogenated or sulfonated indole derivatives.
Scientific Research Applications
2-(5,6-Difluoro-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-difluoro-1H-indol-3-yl)acetonitrile involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks fluorine substitution, resulting in different chemical and biological properties.
5,6-Difluoroindole: Similar structure but without the nitrile group, affecting its reactivity and applications.
Indole-3-acetonitrile: A naturally occurring compound with different substitution patterns.
Uniqueness
2-(5,6-Difluoro-1H-indol-3-yl)acetonitrile is unique due to the presence of both fluorine atoms and the nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(5,6-difluoro-1H-indol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2/c11-8-3-7-6(1-2-13)5-14-10(7)4-9(8)12/h3-5,14H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKAFDVIDUDPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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